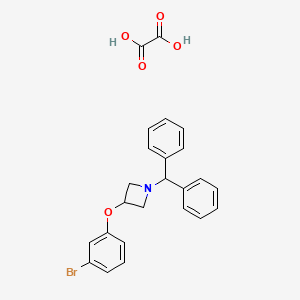![molecular formula C18H30N4O2 B13817534 Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-](/img/structure/B13817534.png)
Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- is a complex organic compound with the molecular formula C18H30N4O2 It is characterized by the presence of two acetamide groups connected to a 1,2-phenylene ring, with each acetamide group further bonded to a 2-methylpropylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- typically involves the reaction of 1,2-phenylenediamine with 2-methylpropylamine in the presence of acetic anhydride. The reaction proceeds through the formation of intermediate amides, which then undergo further acylation to yield the final product. The reaction conditions usually include a controlled temperature environment and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through crystallization or other separation techniques to obtain the desired quality.
化学反应分析
Types of Reactions
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application.
相似化合物的比较
Similar Compounds
Acetamide, N-(1,1’-biphenyl)-2-yl-: This compound has a similar acetamide structure but with a biphenyl group instead of a 1,2-phenylene ring.
Acetamide, N-(2-methylpropyl)-: Similar in having the 2-methylpropylamine moiety but lacks the 1,2-phenylene linkage.
Uniqueness
Acetamide, N,N’-1,2-phenylenebis[2-[(2-methylpropyl) amino]- is unique due to its dual acetamide groups connected to a central 1,2-phenylene ring, providing distinct chemical and physical properties. This structure allows for specific interactions and applications that may not be achievable with other similar compounds.
属性
分子式 |
C18H30N4O2 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC 名称 |
2-(2-methylpropylamino)-N-[2-[[2-(2-methylpropylamino)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C18H30N4O2/c1-13(2)9-19-11-17(23)21-15-7-5-6-8-16(15)22-18(24)12-20-10-14(3)4/h5-8,13-14,19-20H,9-12H2,1-4H3,(H,21,23)(H,22,24) |
InChI 键 |
SEYVARBHYFRASX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNCC(=O)NC1=CC=CC=C1NC(=O)CNCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


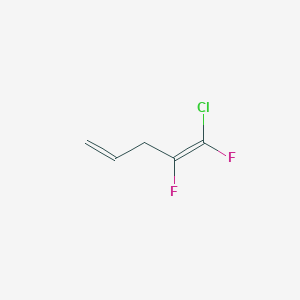
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
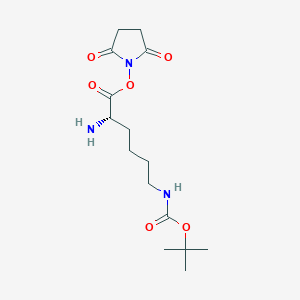

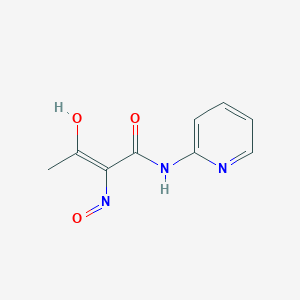
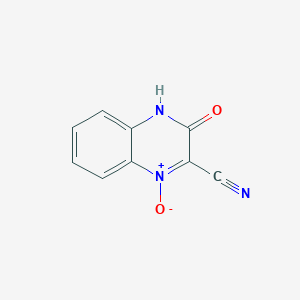
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
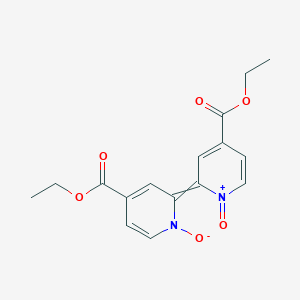

![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
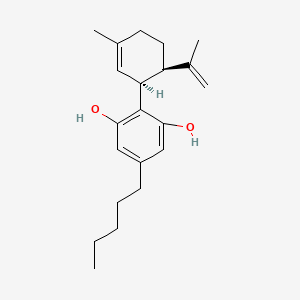
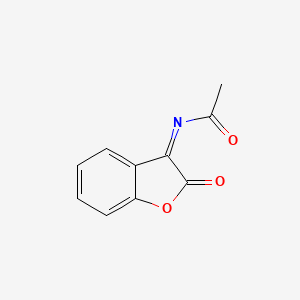
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
